2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Übersicht

Beschreibung

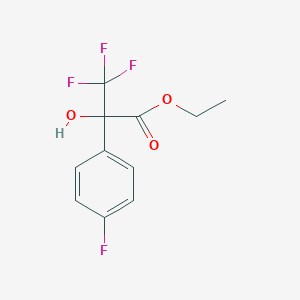

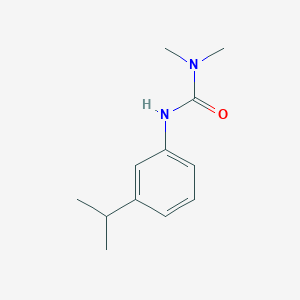

2-Fluoro-4-(thiophen-2-yl)benzaldehyde is a biochemical compound used for proteomics research . It has a molecular formula of C11H7FOS and a molecular weight of 206.24 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7FOS/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-7H . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 73-74 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Fluoro-4-(thiophen-2-yl)benzaldehyde serves as a critical intermediate in the synthesis of various organic compounds, highlighting the importance of efficient synthetic pathways. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, showcases the relevance of fluoroaromatic compounds in pharmaceutical manufacturing. This method addresses challenges such as the high cost and safety concerns associated with traditional synthesis routes, emphasizing the need for efficient and safe production methods for fluoroaromatic intermediates (Qiu et al., 2009).

Application in Material Science

The unique properties of fluorinated compounds extend their application beyond pharmaceuticals into material science. For instance, fluorinated liquid crystals exhibit peculiar properties and commercial applications in displays, indicating the significance of fluoroaromatic compounds in developing advanced materials with unique optical and electronic characteristics (Hird, 2007). The presence of fluorine atoms significantly modifies the physical properties of these materials, underlining the role of compounds like this compound in creating materials with tailored functionalities.

Environmental Impact and Degradation Studies

The environmental impact and degradation pathways of fluoroaromatic compounds, including intermediates like this compound, are critical areas of research. Studies on the advanced oxidation processes for the degradation of acetaminophen, for example, shed light on the environmental behavior and breakdown of fluorinated pharmaceuticals, providing insights into the fate of fluoroaromatic compounds in water treatment systems (Qutob et al., 2022).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation reactions in aqueous media represents a significant advancement in green chemistry, offering a more environmentally friendly approach to incorporating fluorinated groups into organic molecules. This approach highlights the growing importance of sustainable methods in the synthesis of fluorinated compounds, including this compound, for various applications ranging from pharmaceuticals to materials science (Song et al., 2018).

Wirkmechanismus

Target of Action

2-Fluoro-4-(thiophen-2-yl)benzaldehyde is a chemical compound used in proteomics research It’s often used as a starting material or intermediate in organic synthesis, particularly for the synthesis of various organic compounds containing a thiophene group .

Biochemical Pathways

As an intermediate in organic synthesis, it’s involved in the synthesis of various organic compounds containing a thiophene group . The impact on downstream effects would depend on the specific compounds being synthesized.

Action Environment

This compound is a stable compound in air, but it should be kept away from prolonged exposure to sunlight . Its action, efficacy, and stability could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals.

Eigenschaften

IUPAC Name |

2-fluoro-4-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCVFPQLILCRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B3144427.png)

![N-[(Z)-(dimethylamino)methylidene]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3144428.png)

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}(4-fluorophenyl)methanamine](/img/structure/B3144435.png)

![3-Methyl-4-[3-(trifluoromethyl)phenoxy]isoxazolo[5,4-d]pyrimidine](/img/structure/B3144448.png)

![N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]acetamide](/img/structure/B3144456.png)

![8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144457.png)

![8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144458.png)